Ammonium Carbonate

描述

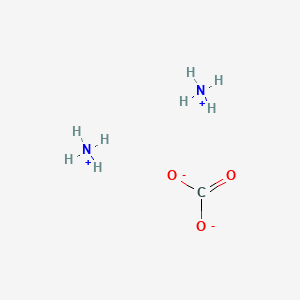

Ammonium carbonate is a chemical compound with the formula (NH₄)₂CO₃. It is an ammonium salt of carbonic acid and is composed of ammonium cations (NH₄⁺) and carbonate anions (CO₃²⁻). This compound is commonly known as baker’s ammonia due to its historical use in baking. It appears as a white crystalline solid or powder and has a strong odor of ammonia. This compound readily decomposes into ammonia and carbon dioxide upon heating, making it useful as a leavening agent and in the production of smelling salts .

准备方法

Synthetic Routes and Reaction Conditions: Ammonium carbonate is typically prepared through a two-step process. In the first step, carbon dioxide reacts with ammonia to form ammonium bicarbonate: [ \text{CO}_2 + \text{NH}_3 \rightarrow \text{NH}_4\text{HCO}_3 ] In the second step, ammonium bicarbonate further reacts with ammonia to yield this compound: [ \text{NH}_4\text{HCO}_3 + \text{NH}_3 \rightarrow (\text{NH}_4)_2\text{CO}_3 ]

Industrial Production Methods: Industrially, this compound is produced by combining carbon dioxide and aqueous ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Approximately 80,000 tons of this compound were produced annually as of 1997 .

化学反应分析

Types of Reactions: Ammonium carbonate undergoes several types of chemical reactions, including decomposition, acid-base reactions, and thermal decomposition.

Common Reagents and Conditions:

Decomposition: this compound decomposes into ammonia, carbon dioxide, and water upon heating: [ (\text{NH}_4)_2\text{CO}_3 \rightarrow 2\text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Acid-Base Reactions: It reacts with acids to form ammonium salts and carbon dioxide: [ (\text{NH}_4)_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, and various ammonium salts .

科学研究应用

Ammonium carbonate has a wide range of applications in scientific research and various industries:

Chemistry: It is used as a reagent in the synthesis of other chemical compounds and in analytical chemistry.

Biology: this compound is employed in the preparation of biological samples and as a buffer in biochemical experiments.

Medicine: It is used in the formulation of smelling salts and as an expectorant in cough syrups and lozenges.

Industry: this compound is utilized in the food industry as a leavening agent, in the textile industry for dyeing processes, and in the production of fire extinguishing compounds .

作用机制

The mechanism of action of ammonium carbonate involves its decomposition into ammonia and carbon dioxide. The release of ammonia gas is responsible for its pungent smell and its use in smelling salts. In the body, this compound acts as an expectorant by irritating the mucous membranes, which helps to clear mucus from the respiratory tract .

相似化合物的比较

Ammonium carbonate can be compared with other similar compounds such as ammonium bicarbonate and ammonium carbamate:

Ammonium Bicarbonate (NH₄HCO₃): This compound is similar to this compound but contains one less ammonium ion.

Ammonium Carbamate (NH₂COONH₄): This compound is used in the synthesis of urea and as a fertilizer.

This compound is unique due to its ability to decompose readily into ammonia and carbon dioxide, making it valuable in various applications where gas release is desired .

生物活性

Ammonium carbonate, a white crystalline salt with the formula , has garnered attention in various biological contexts due to its unique properties and applications. This article explores its biological activity, including antifungal properties, effects on soil microorganisms, and its role in industrial applications.

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity, particularly against mycotoxigenic fungi such as Penicillium griseofulvum and Fusarium graminearum. The mechanism of action is primarily attributed to the release of free ammonia, which is toxic to these fungi. The bicarbonate anion contributes to the alkalinity necessary for establishing an effective concentration of free ammonia.

Key Findings:

- Free Ammonia Concentration : The viability of fungal spores decreased dramatically as the concentration of free ammonia increased. For instance, germination rates were significantly lower in environments with higher ammonia levels, confirming its role as a toxic agent .

- pH Influence : Elevated external pH alone did not account for the antifungal effects observed; rather, it was the resultant free ammonia that inhibited fungal growth .

Effects on Soil Microorganisms

This compound is also recognized for its influence on soil microbial communities. Studies have shown that it can enhance the growth of nitrogen-fixing bacteria and promote overall microbial activity in agricultural soils.

Research Insights:

- Microbial Growth : The application of this compound fertilizers was found to stimulate the development of various microorganisms in the rhizosphere. This was linked to its role as a nitrogen source, which is crucial for microbial metabolism .

- Enzymatic Activity : The presence of this compound increased enzyme activities such as phosphatases and catalases in soil samples, indicating enhanced biological processes related to nutrient cycling .

Industrial Applications

Beyond agricultural uses, this compound has been employed in various industrial applications due to its chemical properties.

Case Studies:

- Gas Condensate Recovery : Experimental studies demonstrated that using this compound solutions significantly improved gas condensate recovery rates by enhancing permeability and cleaning reservoir spaces from contaminants. In trials conducted in Ukraine's gas fields, an increase in condensate ratios by 22-35% was observed .

- Formaldehyde Emission Reduction : In materials science, this compound has been utilized as a formaldehyde scavenger in resin systems. Studies indicated that increasing the dosage of this compound led to a substantial reduction (up to 43%) in formaldehyde emissions from treated materials .

Table 1: Effects of this compound on Fungal Germination Rates

| Free Ammonia Concentration (mg/L) | Germination Rate (%) |

|---|---|

| 0 | 85 |

| 50 | 65 |

| 100 | 45 |

| 200 | 20 |

Table 2: Microbial Activity Induced by this compound

| Treatment Type | Total Microbial Count (CFU/g) | Phosphatase Activity (%) | Catalase Activity (%) |

|---|---|---|---|

| Control | 1.5 x 10^6 | 20 | 15 |

| This compound (ACC) | 2.0 x 10^6 | 30 | 25 |

| Ammonium Nitrate | 1.8 x 10^6 | 25 | 20 |

属性

IUPAC Name |

diazanium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKQVKDSMLBJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2CO3, CH8N2O3 | |

| Record name | ammonium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-29-2 (unspecified ammonium salt) | |

| Record name | Ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5047457 | |

| Record name | Ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing., Dry Powder; Liquid, White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide, Colorless crystals or white powder with strong ammonia odor; [CAMEO] | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, 100g/100 g water at 15 °C, Slowly soluble in 4 parts water | |

| Record name | AMMONIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Ammonium carbamate is an impurity of commercial ammonium carbonate. | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline powder, Colorless, hard, translucent, crystal masses, white cubes or powder | |

CAS No. |

506-87-6, 8013-59-0, 10361-29-2, 8000-73-5 | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirit of ammonia, aromatic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15926 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8000-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C (decomposes) | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。